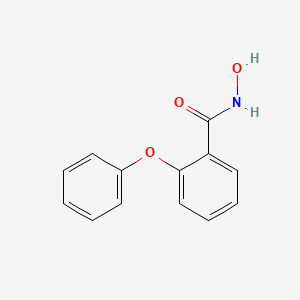
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one is a chemical compound with a unique structure that combines a pyridinone ring with a hydroxy-methylpropyl side chain
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridone with 2-chloro-2-methylpropanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbon of the pyridone ring, resulting in the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form a more saturated derivative, such as a dihydropyridinone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to investigate metal-ligand interactions and their effects on biological systems.
Medicine: The compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where metal coordination plays a role.
Industry: In industrial applications, the compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group and the pyridinone ring can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to chelate metal ions is particularly significant in its mechanism of action, as it can influence metal-dependent biological processes.
Comparison with Similar Compounds
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
2-Pyridone: Lacks the hydroxy-methylpropyl side chain, making it less versatile in terms of functional group modifications.
1-(2-Hydroxyethyl)pyridin-2(1H)-one: Similar structure but with a shorter side chain, which may affect its reactivity and interactions.
1-(2-Methylpropyl)pyridin-2(1H)-one: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and coordinate with metal ions.
The uniqueness of this compound lies in its combination of a hydroxy-methylpropyl side chain and a pyridinone ring, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
CAS No. |
65100-75-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-9(2,12)7-10-6-4-3-5-8(10)11/h3-6,12H,7H2,1-2H3 |
InChI Key |
PZNFZNHBFIYLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)










